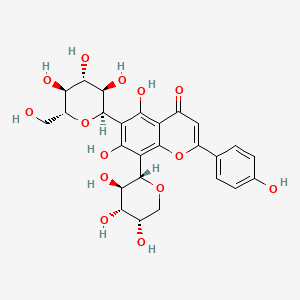

Schaftoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Schaftoside is a naturally occurring flavonoid glycoside, specifically a C-glycosylflavone. It is found in various plants, including rice (Oryza sativa), Grona styracifolia, and Desmodium styracifolium. This compound has garnered significant interest due to its diverse biological activities, including anti-inflammatory, antioxidant, and antiviral properties .

准备方法

Synthetic Routes and Reaction Conditions: The biosynthesis of schaftoside in plants involves a two-step C-glycosylation pathway. This process is catalyzed by two C-glycosyltransferases: CGTa and CGTb. CGTa facilitates the C-glucosylation of the 2-hydroxyflavanone aglycone, while CGTb catalyzes the C-arabinosylation of the mono-C-glucoside .

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources such as Grona styracifolia and Desmodium styracifolium. High-performance liquid chromatography (HPLC) is commonly used to isolate and purify this compound from plant extracts .

化学反应分析

Types of Reactions: Schaftoside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound often use nucleophiles like hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids .

科学研究应用

Cardiovascular Applications

Mechanism of Action in Heart Failure with Preserved Ejection Fraction (HFpEF)

Schaftoside has been identified as a promising candidate for treating HFpEF by enhancing autophagy and inhibiting inflammatory responses. In a study, it was shown to activate the autophagic process by targeting Ca2+/calmodulin-dependent protein kinase II (CaMKII). This allosteric inhibition of CaMKII-δ reduces protein phosphorylation and regulates lysosomal autophagy pathways, ultimately improving cardiac function in HFpEF models .

Table 1: Effects of this compound on HFpEF Models

| Study Reference | Model Type | Key Findings |

|---|---|---|

| Mouse Model | Improved left ventricular diastolic dysfunction and reduced cardiomyocyte hypertrophy through enhanced autophagy. |

Neuroprotective Effects

Cerebral Ischemia-Reperfusion Injury

This compound exhibits protective effects against cerebral ischemia-reperfusion injury by modulating the AMPK/mTOR signaling pathway. In both in vivo and in vitro studies, it was found to enhance autophagy while reducing apoptosis and inflammation. The compound significantly improved neurological deficits and reduced brain edema in middle cerebral artery occlusion (MCAO) rat models .

Table 2: Neuroprotective Effects of this compound

Skin Health Applications

Skin Barrier Function and Hydration

Recent research indicates that this compound contributes to improved skin barrier function and hydration. In vitro studies demonstrated that this compound, when applied to keratinocyte cells, did not exhibit cytotoxicity and promoted cell viability. It was also shown to enhance epidermal differentiation markers, suggesting potential applications in dermatological products .

Table 3: Effects of this compound on Skin Health

| Study Reference | Application | Key Findings |

|---|---|---|

| Keratinocyte Cells | Non-cytotoxic at tested concentrations; improved hydration and barrier function. |

Wound Healing Properties

Wound Healing Efficacy

This compound has been investigated for its wound healing properties. A study highlighted its pronounced effect on promoting wound healing in animal models, suggesting that it may accelerate tissue repair processes .

Table 4: Wound Healing Effects of this compound

作用机制

Schaftoside exerts its effects through multiple mechanisms:

Antiviral Activity: this compound inhibits the 3CL protease and PL protease of the SARS-CoV-2 virus, preventing viral replication.

Anti-inflammatory Action: It modulates the expression of inflammatory cytokines and enzymes, reducing inflammation.

Antioxidant Effect: this compound scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.

Plant Defense: In rice, this compound interacts with the NlCDK1 protein, inhibiting its kinase activity and enhancing resistance to the brown planthopper.

相似化合物的比较

Isoschaftoside: Similar to this compound but with different glycosylation patterns.

Orientin: A flavonoid glycoside with similar antioxidant and anti-inflammatory properties.

Vitexin: Another C-glycosylflavone with comparable biological activities.

Uniqueness: this compound’s unique combination of C-glucosylation and C-arabinosylation distinguishes it from other flavonoid glycosides. Its dual antiviral and immune-enhancing properties make it particularly promising for therapeutic applications .

属性

CAS 编号 |

51938-32-0 |

|---|---|

分子式 |

C26H28O14 |

分子量 |

564.5 g/mol |

IUPAC 名称 |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |

InChI |

InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18+,21-,22+,23+,25-,26+/m0/s1 |

InChI 键 |

MMDUKUSNQNWVET-WMRYYKKOSA-N |

SMILES |

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O |

手性 SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O |

规范 SMILES |

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O |

外观 |

A crystalline solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Schaftoside; Apigenin 6-C-glucoside-8-C-arabinoside |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。